molecular formula C22H14O2 B6031870 2-(diphenylmethylene)-1H-indene-1,3(2H)-dione CAS No. 13248-12-9

2-(diphenylmethylene)-1H-indene-1,3(2H)-dione

Cat. No. B6031870
CAS RN: 13248-12-9
M. Wt: 310.3 g/mol
InChI Key: DABOCHPSTHGYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(diphenylmethylene)-1H-indene-1,3(2H)-dione, also known as chalcone, is a yellow crystalline compound that belongs to the class of organic compounds called chalcones. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 2-(diphenylmethylene)-1H-indene-1,3(2H)-dione is not fully understood. However, it is believed that its biological activity is due to its ability to interact with various cellular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase and aldose reductase, by binding to their active sites. It has also been shown to modulate the expression of certain genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation. It has also been shown to possess anticancer properties, which may help to inhibit the growth and proliferation of cancer cells. In addition, it has been shown to possess antibacterial and antifungal properties, which may help to prevent and treat infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(diphenylmethylene)-1H-indene-1,3(2H)-dione in lab experiments is its relatively low cost and easy availability. It is also a stable compound that can be easily synthesized and stored. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments. In addition, its biological activity may vary depending on the experimental conditions, which may make it difficult to compare results across different studies.

Future Directions

There are several future directions for the study of 2-(diphenylmethylene)-1H-indene-1,3(2H)-dione. One direction is to investigate its potential use as a therapeutic agent for various diseases, such as cancer, inflammation, and infections. Another direction is to study its mechanism of action in more detail, in order to better understand how it interacts with cellular targets. Additionally, further research is needed to explore the potential side effects and toxicity of this compound, in order to ensure its safety for human use.
Conclusion:
In conclusion, this compound is a yellow crystalline compound that has been extensively studied for its potential applications in various scientific research fields. It possesses antioxidant, anti-inflammatory, and anticancer properties, and has been investigated for its potential use as an antibacterial and antifungal agent. Its mechanism of action is not fully understood, but it is believed to interact with various cellular targets. While it has several advantages for use in lab experiments, it also has limitations, such as its low solubility in water. Further research is needed to explore its potential as a therapeutic agent and to better understand its mechanism of action.

Synthesis Methods

The synthesis of 2-(diphenylmethylene)-1H-indene-1,3(2H)-dione can be achieved through several methods. One of the most commonly used methods is the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde and a ketone in the presence of a base catalyst to form a this compound. Other methods include the aldol condensation and the Knoevenagel condensation.

Scientific Research Applications

2-(diphenylmethylene)-1H-indene-1,3(2H)-dione has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. It has also been investigated for its potential use as an antibacterial and antifungal agent. In addition, it has been studied for its ability to inhibit the activity of certain enzymes, such as tyrosinase and aldose reductase, which are involved in various physiological processes.

properties

IUPAC Name

2-benzhydrylideneindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O2/c23-21-17-13-7-8-14-18(17)22(24)20(21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABOCHPSTHGYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30362441
Record name 1H-Indene-1,3(2H)-dione, 2-(diphenylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13248-12-9
Record name 1H-Indene-1,3(2H)-dione, 2-(diphenylmethylene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30362441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BENZHYDRYLIDENE-INDAN-1,3-DIONE
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